L-rhamnulose 1-phosphate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11O8P-2 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
[(3S,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6+/m0/s1 |
InChI Key |
KNYGWWDTPGSEPD-OTWZMJIISA-L |
SMILES |
CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Isomeric SMILES |
C[C@@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O |
Canonical SMILES |
CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Origin of Product |
United States |
Enzymatic Transformations of L Rhamnulose 1 Phosphate 2
Biosynthesis of L-Rhamnulose 1-Phosphate(2-)
The biosynthesis of L-rhamnulose 1-phosphate(2-) is the second step in the L-rhamnose catabolic pathway, following the isomerization of L-rhamnose to L-rhamnulose. This phosphorylation step is catalyzed by the enzyme L-rhamnulose kinase, also known as RhaB. asm.orgnih.gov
L-Rhamnulose Kinase (RhaB) Activity and Characteristics
L-rhamnulose kinase (EC 2.7.1.5) is a phosphotransferase that catalyzes the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to the C-1 hydroxyl group of L-rhamnulose, forming L-rhamnulose 1-phosphate and ADP. nih.govwikipedia.org The enzyme belongs to the hexokinase-hsp70-actin superfamily. nih.govresearchgate.net In Escherichia coli, RhaB is a key enzyme in the degradation of L-rhamnose. nih.govresearchgate.net Studies on recombinant RhaB from Shigella flexneri have shown that the purified enzyme has maximum activity at 40°C and a pH of 8.5, with a preference for Mn²⁺ as a cofactor. cnif.cn The specific activity of His-tagged RhaB from E. coli has been reported to be 224 ± 10 µmol min⁻¹ mg⁻¹. researchgate.net
Substrate Specificity and ATP Dependence
L-rhamnulose kinase exhibits a degree of substrate promiscuity, being able to phosphorylate other sugars besides L-rhamnulose, such as L-fructose, L-fuculose, and L-xylulose. uniprot.orgnih.gov This broader specificity is of interest for the synthesis of rare sugars. nih.gov The enzyme is dependent on a phosphoryl donor, with ATP being the most common. uniprot.org However, other nucleotide triphosphates like UTP, CTP, GTP, and TTP can also serve as phosphoryl donors. uniprot.org The affinity of E. coli RhaB for its substrates has been determined, with a Michaelis constant (KM) of 82 µM for L-rhamnulose and 110 µM for ATP. uniprot.org
Enzymatic Mechanism of Phosphorylation
The phosphorylation of L-rhamnulose by RhaB involves a direct in-line transfer of the gamma-phosphate group from ATP to the 1-hydroxyl group of L-rhamnulose. nih.govresearchgate.net This mechanism is facilitated by a significant conformational change in the enzyme upon substrate binding. nih.gov The binding of both ADP and the substrate analog β-L-fructose positions them ideally for a direct phosphoryl transfer through a bipyramidal pentavalent intermediate. nih.govresearchgate.net
Genetic Basis and Expression of L-Rhamnulose Kinase
In many bacteria, the gene encoding L-rhamnulose kinase, rhaB, is part of the rha operon, which also contains genes for other enzymes in the L-rhamnose catabolic pathway, such as L-rhamnose isomerase (rhaA) and L-rhamnulose-1-phosphate aldolase (B8822740) (rhaD). igem.orgfrontiersin.org The expression of the rha operon is typically induced by the presence of L-rhamnose. asm.orgigem.orgfrontiersin.org In Bacillus subtilis, the transcription of the rhaEWRBMA operon is repressed by the RhaR protein, and this repression is lifted by L-rhamnulose-1-phosphate. asm.org In E. coli, the regulation is mediated by two positive transcription factors, RhaS and RhaR. frontiersin.org The gene for RhaB has been cloned and expressed in various hosts, including E. coli, for research and biotechnological applications. cnif.cn
Catabolism of L-Rhamnulose 1-Phosphate(2-) by Aldolases
The catabolism of L-rhamnulose 1-phosphate(2-) is the third step in the L-rhamnose degradation pathway and is catalyzed by L-rhamnulose-1-phosphate aldolase. nih.gov
L-Rhamnulose-1-Phosphate Aldolase (RhuA/RhaD) Functionality
L-rhamnulose-1-phosphate aldolase (EC 4.1.2.19), also known as RhuA or RhaD, is a class II aldolase that catalyzes the reversible cleavage of L-rhamnulose 1-phosphate. nih.govwikipedia.orgebi.ac.uk This reaction yields two smaller, metabolically useful molecules: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. wikipedia.orguniprot.orguniprot.orgontosight.ai DHAP can directly enter glycolysis, while L-lactaldehyde can be further metabolized. igem.org The enzyme is a lyase that specifically cleaves carbon-carbon bonds. wikipedia.org The systematic name for this enzyme is L-rhamnulose-1-phosphate (S)-lactaldehyde-lyase (glycerone-phosphate-forming). wikipedia.org
Stereochemical Aspects of Aldolase Activity
L-Rhamnulose-1-phosphate aldolase exhibits a notable degree of stereoselectivity in the C-C bond formation during the aldol (B89426) condensation reaction. The enzyme controls the formation of two new stereocenters at the C3 and C4 positions of the resulting ketose phosphate. csic.es When reacting DHAP with various aldehydes, the enzyme's natural preference is to produce the L-threo (3R, 4S) diastereomer. core.ac.uk
However, the degree of stereoselectivity can be influenced by the structure of the aldehyde acceptor substrate. core.ac.uk For instance, while the L-threo diastereomer is typically the major product, the formation of the D-erythro (3R, 4R) diastereomer can also occur, indicating that the stereochemical control is not always absolute. csic.escore.ac.uk Studies using different aldehyde acceptors have provided insights into the stereochemical preferences of the enzyme. core.ac.uknih.gov For example, with some N-Cbz-aminoaldehydes, the stereoselectivity can range from a preference for the L-threo to the D-erythro diastereomer. core.ac.uk This variability highlights the intricate interplay between the enzyme's active site and the structure of the substrates in determining the stereochemical outcome of the reaction. nih.govacs.org
Kinetic and Mechanistic Studies of L-Rhamnulose-1-Phosphate Aldolase
Kinetic and mechanistic studies of L-rhamnulose-1-phosphate aldolase have provided valuable insights into its catalytic function. The enzyme from Escherichia coli has a Michaelis constant (KM) for L-rhamnulose 1-phosphate of 0.48 mM at 37°C. uniprot.org
Role of Metal Ions in Catalysis (e.g., Zn2+)
L-Rhamnulose-1-phosphate aldolase is classified as a Class II aldolase, which signifies its dependence on a divalent metal ion for catalytic activity. ebi.ac.uk The enzyme from E. coli binds one zinc ion (Zn2+) per subunit, which acts as a cofactor. uniprot.orgebi.ac.uk This Zn2+ ion plays a crucial role as an electron sink, stabilizing the open-chain form of the substrate and facilitating the aldol cleavage and addition reactions. ebi.ac.uk
Interestingly, the enzyme from the hyperthermophilic bacterium Thermotoga maritima is activated by cobalt ions (Co2+) instead of Zn2+. core.ac.uk Furthermore, studies have shown that for the E. coli enzyme, replacing the natural Zn2+ cofactor with Co2+ or manganese ions (Mn2+) can substantially increase its oxidase activity, a side reaction where the enzyme consumes molecular oxygen. scispace.com This demonstrates that the identity of the metal ion can significantly influence the enzyme's catalytic properties and even introduce new functionalities.
Identification of Catalytic Residues and Active Site Dynamics
The active site of L-rhamnulose-1-phosphate aldolase contains several key amino acid residues essential for catalysis. In the E. coli enzyme, Glu117 and Glu171 have been identified as critical catalytic residues. ebi.ac.uk Glu171 is proposed to function as a general acid/base catalyst, facilitating the opening of the ring form of L-rhamnulose-1-phosphate by protonating the ring oxygen. ebi.ac.uk Glu117 acts as the general base that abstracts a proton from the C4 hydroxyl group, initiating the C3-C4 bond cleavage. ebi.ac.uk
The active site also features a phosphate-binding pocket. In the E. coli enzyme, residues Asn29, Asn32, Ser75, Thr115, and Ser116 are involved in binding the phosphate group of the substrate. researchgate.net The binding of the phosphate group is a major contributor to the enzyme's affinity for DHAP. nih.gov
Structural studies have revealed that the enzyme has a dynamic N-terminal domain. nih.govacs.org This domain exhibits a correlated anisotropic mobility, which is suggested to be a mechanically driven movement that brings the catalytic base and the substrate's phosphate group towards the zinc ion and the lactaldehyde, thereby supporting the catalytic process. nih.govacs.org
Genetic Determinants and Regulation of Aldolase Expression
In Escherichia coli K-12, the gene encoding L-rhamnulose-1-phosphate aldolase is designated as rhaD. nih.govoup.com This gene is part of the rha operon, which also includes the genes rhaA (encoding L-rhamnose isomerase) and rhaB (encoding rhamnulokinase). nih.govoup.comuniprot.org These enzymes work sequentially in the L-rhamnose catabolic pathway. nih.govoup.com The expression of the rha operon is regulated, allowing the bacterium to utilize L-rhamnose when it is available as a carbon source. The protein product of the rhaD gene has a molecular weight of approximately 32 kDa. nih.govoup.com
Other Potential Enzymatic Interconversions of L-Rhamnulose 1-Phosphate(2-)
While the primary enzymatic transformation of L-rhamnulose 1-phosphate(2-) is its cleavage by L-rhamnulose-1-phosphate aldolase, the preceding step in its metabolic pathway is its formation from L-rhamnulose. This reaction is catalyzed by rhamnulokinase (EC 2.7.1.5), also known as RhuK. wikipedia.org Rhamnulokinase facilitates the phosphorylation of L-rhamnulose at the C1 position, using ATP as the phosphate donor, to produce L-rhamnulose 1-phosphate and ADP. wikipedia.org This phosphorylation step is essential to "activate" the L-rhamnulose for the subsequent aldol cleavage.
Additionally, L-rhamnulose itself is produced from L-rhamnose by the enzyme L-rhamnose isomerase (EC 5.3.1.14), encoded by the rhaA gene in E. coli. uniprot.org This isomerization reaction converts the aldose (L-rhamnose) into the ketose (L-rhamnulose), which can then be phosphorylated by rhamnulokinase.
Therefore, the enzymatic interconversions involving L-rhamnulose 1-phosphate(2-) are part of a coordinated pathway for L-rhamnose metabolism.
Regulatory Mechanisms Governing L Rhamnulose 1 Phosphate 2 Metabolism
Transcriptional and Translational Control of Related Enzyme Genes
In the well-studied bacterium Escherichia coli, the genes for L-rhamnose catabolism, which leads to the formation of L-rhamnulose 1-phosphate, are organized into operons, principally the rhaSR and rhaBAD operons. frontiersin.orgnih.gov The expression of these operons is governed by a regulatory cascade involving two AraC family transcriptional activators, RhaR and RhaS. frontiersin.orgnih.govjh.edu The process begins when L-rhamnose enters the cell. A basal level of RhaR protein is constitutively present and, upon binding L-rhamnose, becomes activated. mdpi.comuniprot.org This activated RhaR-L-rhamnose complex then induces the transcription of the rhaSR operon. nih.govresearchgate.net The newly synthesized RhaS protein, also activated by L-rhamnose, subsequently activates the transcription of the rhaBAD operon and the rhaT gene, which encodes the rhamnose transporter. nih.govjh.edu The rhaBAD operon codes for the core catabolic enzymes: L-rhamnose isomerase (RhaA), L-rhamnulokinase (RhaB), and L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD). frontiersin.orgnih.gov This entire system is also subject to global metabolic control through catabolite repression, mediated by the cyclic AMP receptor protein (CRP), which acts as a coactivator for both RhaR and RhaS, ensuring that preferred carbon sources like glucose are utilized first. nih.govasm.org
In contrast, the regulatory system in Bacillus subtilis employs a different strategy. The genes for L-rhamnose catabolism are located in the rhaEWRBMA operon, which is controlled by a DeoR-type transcriptional repressor named RhaR. nih.govnih.gov Unlike the activator role of its namesake in E. coli, the B. subtilis RhaR protein binds to the operator region of the operon and represses transcription. asm.orgnih.gov The key regulatory molecule that alleviates this repression is L-rhamnulose 1-phosphate itself. nih.gov When L-rhamnose is metabolized to L-rhamnulose 1-phosphate, this compound binds to RhaR, causing a conformational change that detaches the repressor from the DNA, thereby allowing the transcription of the catabolic genes. nih.govasm.orgnih.gov This mechanism represents a direct feedback control where an intermediate of the pathway acts as the inducer. Similar to E. coli, this operon is also under carbon catabolite control, in this case mediated by the catabolite control protein A (CcpA). asm.orgnih.gov
The diversity of regulatory mechanisms is a common theme, with different bacterial lineages evolving distinct solutions. frontiersin.org For instance, some species in Actinomycetales utilize a LacI-type transcriptional regulator, while Rhizobium leguminosarum employs a DeoR family repressor that is different from the one in B. subtilis. frontiersin.org
| Regulator | Organism | Type | Effector Molecule | Target Gene/Operon | Function |
| RhaR | Escherichia coli | Activator (AraC family) | L-rhamnose | rhaSR operon | Activates transcription of rhaSR in a cascade. nih.govmdpi.comresearchgate.net |
| RhaS | Escherichia coli | Activator (AraC family) | L-rhamnose | rhaBAD, rhaT | Activates transcription of catabolic and transport genes. nih.govjh.edu |
| CRP | Escherichia coli | Co-activator | cAMP | rhaSR, rhaBAD | Mediates carbon catabolite repression. nih.govasm.org |
| RhaR | Bacillus subtilis | Repressor (DeoR family) | L-rhamnulose 1-phosphate | rhaEWRBMA operon | Represses transcription; repression is lifted by the pathway intermediate. nih.govasm.orgnih.gov |
| CcpA | Bacillus subtilis | Co-repressor | (HPr-Ser-P) | rhaEWRBMA operon | Mediates carbon catabolite repression. asm.orgnih.gov |
Allosteric Regulation and Post-Translational Modifications of Key Enzymes
Beyond the control of enzyme synthesis, the activity of key enzymes in the L-rhamnulose 1-phosphate pathway is subject to more immediate regulatory mechanisms, including allosteric control. A prime example of allosteric regulation directly involves the compound L-rhamnulose 1-phosphate.
In Bacillus subtilis, L-rhamnulose 1-phosphate acts as an allosteric effector for the transcriptional repressor RhaR. nih.gov The binding of L-rhamnulose 1-phosphate to RhaR inhibits the protein's ability to bind to its DNA operator site. nih.govasm.org This derepression is a critical control point, ensuring that the enzymes required for L-rhamnose catabolism are only synthesized when the substrate and its subsequent metabolic intermediate are present.
Downstream in the pathway, the fate of L-lactaldehyde, one of the products of the L-rhamnulose-1-phosphate aldolase reaction, is also tightly regulated. In E. coli, L-lactaldehyde itself has been identified as the likely effector molecule that induces the expression of lactaldehyde dehydrogenase, the enzyme responsible for its aerobic catabolism. asm.org Furthermore, the activity of enzymes that metabolize L-lactaldehyde is modulated by the redox state of the cell, specifically the NAD+/NADH ratio. asm.org Under aerobic conditions, a high NAD+/NADH ratio favors the oxidation of L-lactaldehyde to L-lactate. asm.org Conversely, under anaerobic conditions, a lower ratio shifts the balance towards the reduction of L-lactaldehyde to L-1,2-propanediol, a process that regenerates NAD+. asm.orgnih.gov
Evidence also points to post-translational control mechanisms. For example, the propanediol (B1597323) oxidoreductase in E. coli, which reduces L-lactaldehyde, appears to be regulated differently depending on the initial sugar source. nih.gov When grown on L-fucose, the enzyme is present in an inactive form and is subsequently activated, suggesting a post-translational activation mechanism. In contrast, when grown on L-rhamnose, the enzyme's activity increases due to de novo protein synthesis. nih.gov
Metabolic Flux Analysis and Network Integration
L-rhamnulose 1-phosphate metabolism is deeply integrated with the central metabolic networks of the cell. The cleavage of L-rhamnulose 1-phosphate by L-rhamnulose-1-phosphate aldolase (RhaD) yields two key products: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. frontiersin.orgnih.gov The management and routing of these products are crucial for the cell's carbon and energy balance.
Integration of Dihydroxyacetone Phosphate (DHAP): DHAP is a pivotal intermediate in central carbon metabolism and is immediately channeled into the glycolytic pathway. mdpi.comnih.gov This direct entry point allows the carbon atoms from the initial L-rhamnose molecule to be efficiently used for energy generation via glycolysis and the citric acid cycle or for biosynthetic purposes. researchgate.net
Fate of L-Lactaldehyde and Redox Balancing: The metabolic fate of L-lactaldehyde is a critical node for network integration and is highly dependent on the availability of oxygen. asm.orgnih.gov
Aerobic Conditions: L-lactaldehyde is typically oxidized to L-lactate by lactaldehyde dehydrogenase, and subsequently converted to pyruvate (B1213749), which can then enter the TCA cycle. asm.org This pathway allows for the complete oxidation of the rhamnose-derived carbon.
Anaerobic Conditions: In the absence of oxygen, L-lactaldehyde is reduced to L-1,2-propanediol by propanediol oxidoreductase. nih.gov This reaction serves as an electron sink, regenerating NAD+ from the NADH produced during the conversion of DHAP in the glycolytic pathway. This redox balancing is essential for sustained anaerobic growth on L-rhamnose. nih.gov
Metabolic flux analyses in E. coli have revealed surprising details about this network. Even under aerobic conditions, a significant portion of L-lactaldehyde is reduced to 1,2-propanediol, indicating that the metabolic flux is not as strictly binary as once thought and that fermentative metabolism can occur even in the presence of oxygen. nih.gov The efficiency of the pathway is also linked to the cell's energy status. The phosphorylation of L-rhamnulose by L-rhamnulokinase (RhaB) is an ATP-dependent step, and studies have shown that cellular ATP deficiency can limit the metabolic flux through the pathway. mdpi.com
Metabolic Channeling: In some bacteria, such as Chloroflexus aurantiacus and Bacillus subtilis, the integration of the pathway is streamlined through the existence of a bifunctional enzyme, RhaEW. frontiersin.orgnih.gov This enzyme fuses the L-rhamnulose-1-phosphate aldolase and L-lactaldehyde dehydrogenase activities into a single polypeptide chain. osti.gov This fusion likely promotes metabolic channeling, where the L-lactaldehyde produced by the aldolase domain is immediately passed to and oxidized by the dehydrogenase domain. This prevents the accumulation of the potentially volatile L-lactaldehyde intermediate and creates a direct metabolic route from L-rhamnulose 1-phosphate to DHAP and L-lactate. frontiersin.org
| Enzyme | Reaction | Metabolic Integration Point | Regulatory Significance |
| L-Rhamnulokinase (RhaB) | L-rhamnulose + ATP → L-rhamnulose 1-phosphate + ADP | Pentose Phosphate Pathway, Glycolysis | Consumes ATP, potentially limiting flux under energy-depleted conditions. mdpi.com |
| L-Rhamnulose-1-Phosphate Aldolase (RhaD) | L-rhamnulose 1-phosphate ⇌ DHAP + L-lactaldehyde | Glycolysis, Pyruvate Metabolism | Produces DHAP, a central glycolytic intermediate, and L-lactaldehyde, a key branch point. frontiersin.orgnih.gov |
| Lactaldehyde Dehydrogenase | L-lactaldehyde + NAD+ → L-lactate + NADH | Pyruvate Metabolism, TCA Cycle | Aerobic pathway for complete carbon utilization. asm.org Induced by L-lactaldehyde. asm.org |
| Propanediol Oxidoreductase | L-lactaldehyde + NADH → L-1,2-propanediol + NAD+ | Fermentation Pathways | Anaerobic pathway for redox balancing (NAD+ regeneration). nih.gov |
| RhaEW (bifunctional enzyme) | L-rhamnulose 1-phosphate + NAD+ → DHAP + L-lactate + NADH | Glycolysis, Pyruvate Metabolism | Promotes metabolic channeling, directly linking rhamnose catabolism to central pathways. frontiersin.orgosti.gov |
Structural Biology of L Rhamnulose 1 Phosphate 2 Modifying Enzymes
High-Resolution Crystallography of L-Rhamnulose-1-Phosphate Aldolase (B8822740)
High-resolution X-ray crystallography has been instrumental in elucidating the three-dimensional structure of L-rhamnulose-1-phosphate aldolase, revealing the intricate details of its architecture.
The structure of L-rhamnulose-1-phosphate aldolase from Escherichia coli has been determined at high resolutions, with one structure established at 1.35 Å. nih.govacs.org This high-resolution model was achieved through a surface mutation that facilitated a more favorable crystal form, containing only one subunit of the tetramer in the asymmetric unit. nih.govacs.org This improved upon an earlier structure that was solved at a lower resolution of 2.7 Å in a more complex crystal form with 20 subunits in the asymmetric unit. nih.govacs.orgiucr.org The enzyme crystallizes in the space group P3(2)21. nih.govrcsb.org Structural data for L-rhamnulose-1-phosphate aldolase are available in the Protein Data Bank (PDB) under accession codes such as 1GT7 and 1OJR. rcsb.orgwikipedia.org
| PDB ID | Resolution (Å) | Organism | Method |
| 1GT7 | 2.70 | Escherichia coli | X-ray Diffraction |
| 1OJR | 1.35 | Escherichia coli | X-ray Diffraction |
Quaternary Structure and Subunit Interfaces
L-rhamnulose-1-phosphate aldolase is a homotetramer, with each subunit having a molecular weight of approximately 30,000 Daltons. nih.govrcsb.org The tetrameric arrangement exhibits C(4) symmetry. nih.govacs.orgiucr.org In one of the determined crystal structures, the asymmetric unit contained 20 protomers, which formed a D(4)-symmetric propeller-like arrangement of five D(4)-symmetric octamers. nih.goviucr.orgrcsb.org The active site of the enzyme is located at the interface between adjacent subunits. embl-heidelberg.de This oligomeric state is considered important for the thermostability of the enzyme. embl-heidelberg.de
Active Site Architecture and Ligand Binding Modes
The active site of L-rhamnulose-1-phosphate aldolase is characterized by the presence of a catalytic zinc ion, classifying it as a Class II aldolase. ebi.ac.uk This divalent metal ion is crucial for stabilizing the enolate intermediate during the cleavage of the C3-C4 bond. ebi.ac.uk The active site contains three distinct pockets that accommodate different parts of the substrates: L-rhamnulose-1-phosphate, dihydroxyacetone phosphate (B84403) (DHAP), and L-lactaldehyde. researchgate.net
Key residues involved in catalysis include Glu117 and Glu171. ebi.ac.uk Glu171 is proposed to act as a general acid/base catalyst, initiating the reaction by opening the ring form of L-rhamnulose-1-phosphate. ebi.ac.uk Subsequently, the open-chain form of the substrate binds to the zinc ion. ebi.ac.uk Glu117 then acts as a general base to deprotonate the C4 hydroxyl group, facilitating the cleavage of the C3-C4 bond and the formation of an enolate of DHAP and L-lactaldehyde. ebi.ac.uk Finally, Glu117 protonates the enolate to yield the final products. ebi.ac.uk
The binding of the inhibitor phosphoglycolohydroxamate has been studied to understand the binding mode of DHAP. nih.govacs.org The binding of the second product, L-lactaldehyde, is proposed to occur in a manner similar to that in the related enzyme L-fuculose-1-phosphate aldolase, but with a 180-degree flip of the aldehyde group, which accounts for the different stereochemistry of the substrates. nih.govacs.org
Conformational Dynamics and Catalytic Enhancement
The catalytic activity of L-rhamnulose-1-phosphate aldolase is not solely dependent on its static structure but is also influenced by its conformational dynamics.
Investigation of Domain Mobility and Allosteric Transitions
The N-terminal domain of L-rhamnulose-1-phosphate aldolase exhibits correlated anisotropic mobility. nih.govacs.org This directed movement is believed to play a mechanical role in catalysis by channeling the isotropic Brownian motion of the catalytic base and the substrate's phosphate group on the N-terminal domain towards the zinc ion and the L-lactaldehyde bound to the C-terminal domain. nih.govacs.org Computational analyses, including normal mode descriptions, have been employed to study the mobility of the enzyme and have shown a connection between this mobility and the chemical properties of the active site. researchgate.net These studies suggest that domain movements can reshape the active site, influencing the energy barrier for the aldol (B89426) reaction. researchgate.net
Mutational Analysis of Structural-Functional Relationships
Site-directed mutagenesis has been a valuable tool for probing the structure-function relationships in L-rhamnulose-1-phosphate aldolase. For instance, a single point mutation, N29D, in the phosphate-binding site of the Thermotoga maritima RhuA resulted in a three-fold increase in the rate of aldol addition reactions of dihydroxyacetone to other aldehyde acceptors, demonstrating that this modification can enhance the enzyme's versatility. researchgate.net This suggests that altering the phosphate-binding site can modify the enzyme's substrate specificity. researchgate.net Further mutational studies have highlighted the importance of specific residues in catalysis and have been used to investigate the binding site of the aldehyde moiety. embl-heidelberg.de
Comparative Structural Analysis with Homologous Enzymes
L-rhamnulose-1-phosphate aldolase shares structural and mechanistic similarities with other enzymes, most notably L-fuculose-1-phosphate aldolase (FucA) and L-ribulose-5-phosphate 4-epimerase. nih.govacs.orgembl-heidelberg.de Despite a low sequence identity of only 18% with L-fuculose-1-phosphate aldolase, the two enzymes have remarkably similar chain folds and chemically similar active centers. nih.govrcsb.org Both are Class II aldolases that utilize a zinc ion in their active sites. ebi.ac.uk
| Enzyme | PDB ID | Organism | Structural Homology | Key Differences |
| L-rhamnulose-1-phosphate aldolase | 1GT7, 1OJR | Escherichia coli | Homotetramer, (α/β)8 barrel fold, Zn²⁺ in active site | Specificity for L-rhamnulose-1-phosphate |
| L-fuculose-1-phosphate aldolase | 1EUA | Escherichia coli | High structural similarity to RhuA, similar active site | Specificity for L-fuculose-1-phosphate, different Zn²⁺ coordination in some structures |
| L-ribulose-5-phosphate 4-epimerase | 1RPE | Escherichia coli | Similar overall fold and C4 symmetry | Catalyzes an epimerization reaction, not aldol cleavage |
Physiological and Ecological Significance of L Rhamnulose 1 Phosphate 2 Pathways
Role in Microbial Carbon Source Utilization.frontiersin.orgnih.govresearchgate.netgrantome.commicrobiologyresearch.orgneogen.com
L-rhamnose, a deoxy hexose (B10828440) sugar, is a significant carbon source for numerous microorganisms. researchgate.netnih.gov It is a primary component of plant cell wall polysaccharides like pectin (B1162225) and hemicellulose, and is also found in the cell walls of many bacteria. frontiersin.orgresearchgate.netnih.govhimedialabs.comsigmaaldrich.com The ability to metabolize L-rhamnose is widespread among bacteria, particularly those residing in environments rich in decaying plant matter, such as the soil and the rhizosphere. researchgate.netasm.org The catabolism of L-rhamnose proceeds through pathways that generate L-rhamnulose 1-phosphate as a key intermediate. researchgate.net
The most well-characterized pathway for L-rhamnose utilization is the phosphorylated pathway found in many bacteria, including Escherichia coli. frontiersin.orgresearchgate.netresearchgate.net This pathway involves the conversion of L-rhamnose into L-rhamnulose, which is then phosphorylated to form L-rhamnulose 1-phosphate. researchgate.netnih.gov This intermediate is subsequently cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. frontiersin.orgresearchgate.net DHAP enters the central glycolytic pathway, while L-lactaldehyde is further metabolized, often to L-lactate under aerobic conditions or 1,2-propanediol under anaerobic conditions. frontiersin.orgnih.govnih.gov
L-Rhamnose Assimilation in Bacteria (e.g., Escherichia coli).frontiersin.orgnih.govresearchgate.netgrantome.commicrobiologyresearch.orgneogen.comnih.govresearchgate.net
In Escherichia coli, the assimilation of L-rhamnose is a well-regulated process involving a set of enzymes encoded by the rha operon. jh.edunih.gov The pathway begins with the transport of L-rhamnose into the cell, facilitated by the L-rhamnose-proton symporter, RhaT. frontiersin.org Once inside the cell, the following key enzymatic steps occur:
Isomerization: L-rhamnose is isomerized to L-rhamnulose by the enzyme L-rhamnose isomerase (RhaA). frontiersin.orgnih.gov
Phosphorylation: L-rhamnulose is then phosphorylated at the C1 position by L-rhamnulokinase (RhaB), utilizing ATP to produce L-rhamnulose 1-phosphate. frontiersin.orgresearchgate.netasm.org
Aldol (B89426) Cleavage: The central step in this pathway is the cleavage of L-rhamnulose 1-phosphate by L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. frontiersin.orgwikipedia.org
DHAP directly enters glycolysis, a central metabolic pathway for energy production. The fate of L-lactaldehyde, however, is dependent on the oxygen availability. Under aerobic conditions, it is oxidized to L-lactate, which can be further converted to pyruvate (B1213749). nih.gov In anaerobic conditions, L-lactaldehyde is reduced to 1,2-propanediol. nih.govnih.gov
The regulation of the rha operon in E. coli is a classic example of a regulatory cascade involving two transcriptional activators, RhaS and RhaR, which belong to the AraC family of regulatory proteins. jh.edunih.gov The expression of the rha genes is induced by the presence of L-rhamnose and is also subject to catabolite repression by glucose, mediated by the cAMP receptor protein (CRP). nih.govmdpi.com L-rhamnose itself, and not a metabolite, acts as the inducer for the operons. nih.gov
Key Enzymes in L-Rhamnose Assimilation in E. coli
| Enzyme | Gene | Reaction Catalyzed | EC Number |
|---|---|---|---|
| L-rhamnose isomerase | rhaA | L-rhamnose ⇌ L-rhamnulose | 5.3.1.14 |
| L-rhamnulokinase | rhaB | L-rhamnulose + ATP → L-rhamnulose 1-phosphate + ADP | 2.7.1.5 |
| L-rhamnulose-1-phosphate aldolase | rhaD | L-rhamnulose 1-phosphate ⇌ Dihydroxyacetone phosphate + L-lactaldehyde | 4.1.2.19 |
Contribution to Host-Microbe Interactions and Pathogenesis (if relevant).frontiersin.orgnih.gov
The ability to utilize L-rhamnose can be a significant factor in the colonization and survival of bacteria in specific host environments. L-rhamnose is a component of the O-antigen of lipopolysaccharides (LPS) in the outer membrane of many Gram-negative bacteria, which can play a role in pathogenicity. researchgate.netmdpi.com
For some pathogenic bacteria, the metabolism of L-rhamnose is important for their ability to thrive in the host. For instance, in the gut environment, where L-rhamnose can be released from dietary plant matter or host glycans, the capacity to utilize this sugar can provide a competitive advantage. researchgate.net Studies have shown that the genes for L-rhamnose catabolism are upregulated in certain pathogenic E. coli strains during infection. researchgate.net The metabolism of L-rhamnose and the subsequent products can influence the local microenvironment and interactions with the host's immune system. researchgate.net
Presence and Function in Other Biological Kingdoms (e.g., Plants, Fungi).researchgate.netgrantome.commicrobiologyresearch.orgneogen.com
While the phosphorylated pathway involving L-rhamnulose 1-phosphate is prominent in bacteria, other kingdoms have different strategies for L-rhamnose metabolism.
Plants: L-rhamnose is a widespread component of plant cell walls, particularly in pectic polysaccharides like rhamnogalacturonan I and II. nih.govneogen.comhimedialabs.comsigmaaldrich.com It is also found in various plant secondary metabolites. nih.gov However, the catabolism of L-rhamnose in plants is not as well understood as its biosynthesis. nih.gov Plants synthesize UDP-L-rhamnose from UDP-D-glucose, which serves as the activated sugar donor for the glycosylation of various molecules. nih.govportlandpress.com While plants possess the building blocks, detailed pathways for breaking down L-rhamnose for energy are less characterized compared to microbial systems.
Fungi: Many fungi, especially those that decompose plant material, can utilize L-rhamnose as a carbon source. researchgate.netvtt.fi However, fungi typically employ a non-phosphorylated catabolic pathway, which does not involve L-rhamnulose 1-phosphate. researchgate.netresearchgate.netresearchgate.net This pathway involves the oxidation of L-rhamnose to L-rhamnono-γ-lactone, followed by further enzymatic conversions to ultimately yield pyruvate and L-lactaldehyde. researchgate.net The enzymes in this pathway are distinct from those in the bacterial phosphorylated pathway. researchgate.net The identification of L-rhamnose transporters in fungi, such as RhtA in Aspergillus niger, has provided insights into how these organisms take up this sugar from their environment. plos.org
L-Rhamnose Catabolism Across Kingdoms
| Kingdom | Primary Catabolic Pathway | Key Intermediate |
|---|---|---|
| Bacteria (e.g., E. coli) | Phosphorylated | L-rhamnulose 1-phosphate |
| Fungi | Non-phosphorylated | L-rhamnono-γ-lactone |
| Plants | Catabolism less understood; primarily involved in biosynthesis of UDP-L-rhamnose for cell wall and secondary metabolite synthesis. nih.gov |
Methodological Advances in the Study of L Rhamnulose 1 Phosphate 2 and Its Enzymes
Development of Enzyme Assays and High-Throughput Screening for Aldolases
The study of L-rhamnulose-1-phosphate aldolase (B8822740) (RhuA), a key enzyme in L-rhamnose metabolism, has been significantly advanced by the development of sophisticated enzyme assays. A common method for determining the retro-aldol activity of RhuA involves spectrophotometrically monitoring the decrease in absorbance at 340 nm. This assay is coupled with the enzymes α-glycerophosphate dehydrogenase and triosephosphate isomerase, which utilize the product dihydroxyacetone phosphate (B84403) (DHAP), and the consumption of NADH is measured. nih.gov However, a major challenge in assaying aldolases like RhuA is the commercial unavailability of their natural phosphorylated substrates, such as L-rhamnulose-1-phosphate. csic.es This necessitates their synthesis, which can be a complex and costly process. csic.esnih.gov
To overcome this limitation, researchers have developed alternative and more accessible assay methods. One such strategy involves using commercially available and structurally similar aldehyde substrates, like dimethoxyacetaldehyde (DMA), which has been shown to be a good substitute for the natural acceptor L-lactaldehyde. csic.es Another approach is to use a coupled enzyme system where L-rhamnose is converted to L-rhamnulose in situ by L-rhamnose isomerase (RhaA), and the formation of the ketose is detected using methods like the cysteine-carbazole assay. nih.gov
The need to screen large libraries of enzyme variants generated through directed evolution has driven the development of high-throughput screening (HTS) methods. mdpi.com For aldolases, several HTS techniques have been established. These include colorimetric methods, such as the 2,4-dinitrophenylhydrazine (B122626) (DNPH) method, which is sensitive and has a low background, making it suitable for spectrophotometric measurements in microtiter plates. nih.govresearchgate.net In vivo selection systems have also been engineered. For instance, an E. coli strain deficient in the L-rhamnose metabolic pathway was developed to select for RhaD mutants with altered substrate specificity. nih.govnih.gov This system allows for the rapid screening of large mutant libraries for desired catalytic activities. nih.gov More advanced HTS technologies like phage display and microfluidic droplet screening, which are based on ELISA or fluorescence, offer even higher sensitivity and selectivity for identifying improved aldolase variants from vast libraries. researchgate.net
Table 1: Comparison of Enzyme Assay Methods for L-Rhamnulose-1-Phosphate Aldolase
| Assay Method | Principle | Advantages | Disadvantages |
| Coupled Spectrophotometric Assay | Measures NADH consumption linked to DHAP formation. nih.gov | Quantitative, real-time monitoring. nih.gov | Requires expensive and unstable phosphorylated substrates. nih.govcsic.es |
| Cysteine-Carbazole Method | Detects the formation of the ketose product, L-rhamnulose. nih.gov | Useful for assaying the preceding isomerase reaction. nih.gov | Indirect, not a direct measure of aldolase activity. |
| Alternative Substrate Assay (e.g., DMA) | Uses a commercially available aldehyde as a substrate mimic. csic.es | Cost-effective, avoids synthesis of natural substrate. csic.es | May not perfectly reflect activity on the natural substrate. |
| In Vivo Selection System | Links enzyme activity to the survival and growth of a host organism. nih.govnih.gov | High-throughput, screens large libraries effectively. nih.gov | Selection pressure might not perfectly align with desired industrial application. |
| DNPH Colorimetric Assay | Reacts with the carbonyl group of the product for colorimetric detection. nih.govresearchgate.netnih.gov | High sensitivity, suitable for HTS in microtiter plates. nih.govresearchgate.net | Can have interferences from other carbonyl-containing molecules. |
Application of Isotopic Labeling and NMR Spectroscopy for Metabolic Tracing
Isotopic labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), has become a powerful tool for elucidating metabolic pathways, including the catabolism of L-rhamnose. These techniques allow for the tracing of atoms from a labeled substrate through a series of metabolic reactions, providing detailed insights into pathway structure and fluxes. nih.gov
In the context of L-rhamnose metabolism, stable isotope labeling experiments have been employed to quantify metabolic flux distributions in Escherichia coli. nih.gov By growing the bacteria on a medium containing ¹³C-labeled L-fucose (another 6-deoxyhexose sugar with a similar metabolic pathway), researchers can track the incorporation of the ¹³C label into various intracellular metabolites. nih.gov The labeling patterns of these metabolites are then analyzed by MS to resolve metabolic fluxes. nih.gov This approach provides a quantitative understanding of how central carbon metabolism operates when utilizing these sugars as the sole carbon and energy source. nih.gov
While MS-based metabolomics is more commonly used due to its high sensitivity, NMR spectroscopy offers the advantage of being non-destructive and can provide real-time measurements of metabolite concentrations in living cells. nih.gov Isotopic labeling enhances both techniques. nih.gov For instance, ¹³C-labeling can aid in the structural identification of metabolites by helping to interpret MS fragmentation spectra. nih.gov In one study, ¹²C-rhamnose was used in the growth medium for producing proteins for NMR studies, highlighting the use of isotopic variants in related research areas. ualberta.ca
The general workflow for a stable isotope labeling study in metabolomics involves several key steps:
Culturing: Organisms are grown on a medium containing a stable isotope-labeled substrate (e.g., ¹³C-glucose or, in this context, a labeled rhamnose precursor). nih.gov
Sampling: Metabolites are extracted from the cells at a specific growth phase to ensure an isotopic and metabolic pseudo-steady state. nih.gov
Analysis: The extracted metabolites are analyzed using techniques like LC-MS or NMR to determine the extent and position of isotope incorporation. nih.govnih.gov
Data Interpretation: The isotopic data is used to calculate metabolic fluxes and gain insights into the activity of different pathways. nih.govnih.gov
Genetic Engineering and Synthetic Biology Approaches for Pathway Manipulation
Genetic engineering and synthetic biology have provided powerful tools for manipulating the L-rhamnose metabolic pathway to enhance the production of L-rhamnulose-1-phosphate and to engineer the enzymes involved for improved properties. nih.govnih.gov These approaches have enabled the overexpression of key enzymes, the redesign of metabolic pathways, and the creation of novel enzyme variants with altered substrate specificities and enhanced stability. nih.govfrontiersin.org
Recombinant Production and Overexpression of Enzymes
The overexpression of enzymes involved in the L-rhamnose pathway in microbial hosts like Escherichia coli is a cornerstone of their study and application. The gene encoding L-rhamnulose-1-phosphate aldolase (RhuA or RhaD) has been cloned and expressed in E. coli to produce large quantities of the recombinant enzyme for functional characterization and biocatalytic use. core.ac.ukresearchgate.net
Several strategies have been investigated to optimize the production of recombinant RhuA. Fed-batch cultivation techniques have been employed to achieve high cell densities of E. coli expressing RhuA, leading to significantly increased volumetric productivity compared to batch cultures. nih.govresearchgate.net The induction strategy, including the concentration of the inducer (e.g., IPTG) and the timing of induction, has been shown to have a significant impact on the final yield and specific activity of the enzyme. researchgate.netnih.gov For instance, an inverse correlation was found between the volumetric IPTG concentration and the specific RhuA activity. nih.gov Furthermore, process parameters such as temperature have been optimized to improve protein folding and reduce proteolysis, thereby enhancing the yield of active, soluble enzyme. researchgate.net
In some cases, the overexpression of pathway enzymes has been used to alter the metabolic flux within the cell. For example, duplicating the first two genes of the rhamnose biosynthesis pathway in Saccharopolyspora spinosa resulted in a significant improvement in the yield of spinosyn, a secondary metabolite that incorporates rhamnose. nih.govasm.org
Table 2: Strategies for Recombinant RhuA Production in E. coli
| Strategy | Description | Outcome |
| High-Cell-Density Fed-Batch Culture | A cultivation method that allows for high biomass accumulation by controlled feeding of nutrients. nih.govresearchgate.net | Significantly increased volumetric productivity of RhuA compared to batch cultures. nih.gov |
| Optimized IPTG Induction | Fine-tuning the concentration and timing of the inducer IPTG. researchgate.netnih.gov | Maximized specific RhuA activity and overall enzyme yield. nih.gov |
| Lowered Cultivation Temperature | Reducing the temperature during protein expression (e.g., from 37°C to 28°C). researchgate.net | Reduced proteolysis and improved solubility and specific activity of the recombinant enzyme. researchgate.net |
| Use of Defined Media | Employing a chemically defined growth medium instead of a complex medium like LB. researchgate.net | Higher volumetric and specific enzyme productivity. researchgate.net |
Directed Evolution and Rational Design of Enzyme Variants
Directed evolution and rational design are powerful protein engineering strategies that have been applied to L-rhamnulose-1-phosphate aldolase (RhaD) and other aldolases to improve their catalytic properties for biotechnological applications. nih.govwhiterose.ac.uk The primary goals of engineering these enzymes often include altering their substrate specificity, enhancing their stability, and improving their catalytic efficiency. mdpi.com
Directed Evolution involves creating large libraries of mutant enzymes through random mutagenesis (e.g., error-prone PCR) or DNA shuffling, followed by screening or selection for variants with desired properties. nih.gov A key application of directed evolution for RhaD has been to change its strict specificity for the donor substrate dihydroxyacetone phosphate (DHAP) to the much cheaper and more stable dihydroxyacetone (DHA). nih.govnih.gov This was achieved by developing an in vivo selection system where the survival of the host E. coli strain depended on the ability of the mutant RhaD to cleave unphosphorylated L-rhamnulose. nih.gov This approach allows for the rapid screening of millions of variants to identify those with the desired activity. nih.gov
Rational Design , in contrast, relies on a detailed understanding of the enzyme's structure and mechanism to make specific, targeted mutations. frontiersin.org For RhaD, rational design has been used to redesign the phosphate-binding pocket to favor the binding of DHA over DHAP. whiterose.ac.uk Computational modeling can be used to predict which amino acid substitutions are most likely to result in the desired change in function. nih.gov For example, residues that form hydrogen bonds with the phosphate group of DHAP can be targeted for mutation to reduce the enzyme's affinity for the phosphorylated substrate. nih.gov Structure-guided mutagenesis has successfully increased the activity of L-rhamnulose-1-phosphate aldolase with DHA and non-natural acceptor aldehydes. whiterose.ac.uk
These two approaches are not mutually exclusive and can be used in combination. Rational design can be used to create a "smart" library of mutants that is then screened using a high-throughput method developed for directed evolution.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to characterize the enzymatic pathways involving L-rhamnulose 1-phosphate(2–)?
- Methodology : Begin with kinetic assays using purified enzymes (e.g., L-rhamnulose 1-phosphate aldolase) to quantify substrate specificity and reaction rates under varying pH (7.2–7.7) and temperature (298.15–310.15 K) conditions . Include controls for metal ion dependency (e.g., Mg²⁺ or Mn²⁺) as structural studies indicate their role in enzyme activity . Use HPLC or spectrophotometric methods to monitor product formation (e.g., glycerone phosphate and lactaldehyde) .
Q. How can researchers design experiments to validate the thermodynamic parameters of L-rhamnulose 1-phosphate(2–) degradation?
- Methodology : Employ isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) during catalysis. Compare experimental data with computational models (e.g., density functional theory) to resolve discrepancies in reported equilibrium constants (e.g., 0.083 at 298.15 K vs. 7.5 at 310.15 K) . Ensure buffer systems (e.g., Tris-HCl) are optimized to avoid interference with metal cofactors .
Advanced Research Questions
Q. What strategies are effective for reconciling conflicting data on L-rhamnulose 1-phosphate aldolase activity across studies?
- Methodology : Apply the FINERMAPS framework to evaluate study feasibility and reproducibility:
- Feasibility : Verify enzyme purity via SDS-PAGE and activity assays to rule out contaminants .
- Novelty : Cross-reference structural data (e.g., X-ray crystallography) with kinetic models to identify overlooked variables (e.g., allosteric regulation) .
- Reproducibility : Publish raw datasets and detailed protocols (e.g., buffer compositions, incubation times) to enable replication .
Q. How can researchers optimize detection methods for L-rhamnulose 1-phosphate(2–) in low-concentration biological samples?
- Methodology : Develop a tandem mass spectrometry (LC-MS/MS) protocol with isotope-labeled internal standards (e.g., ¹³C-L-rhamnulose 1-phosphate) to enhance sensitivity . Validate the method using spike-recovery experiments in microbial lysates, accounting for matrix effects .
Q. What experimental designs address challenges in extrapolating L-rhamnulose 1-phosphate aldolase mechanisms to related enzymes?
- Methodology : Use comparative mutagenesis to identify conserved catalytic residues across aldolase homologs (e.g., fuculose 1-phosphate aldolase) . Pair this with molecular dynamics simulations to predict functional divergence due to non-conserved regions . Validate predictions via activity assays on mutant enzymes .
Methodological Best Practices
Q. How should researchers ensure reproducibility in enzymatic assays for L-rhamnulose 1-phosphate(2–)?
- Guidelines :
- Document all experimental variables (e.g., enzyme source, lot numbers, and storage conditions) .
- Use statistical tools (e.g., ANOVA) to assess intra- and inter-laboratory variability .
- Adopt SI units and standardized terminology (e.g., "specific activity" vs. "total activity") to avoid ambiguity .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on L-rhamnulose 1-phosphate(2–)?
- Guidelines :
- Apply the PICO framework to define:
- Population : Enzyme or microbial system under study.
- Intervention : Experimental manipulation (e.g., pH shift, cofactor addition).
- Comparison : Wild-type vs. mutant enzymes or alternative substrates.
- Outcome : Quantifiable metrics (e.g., Km, Vmax) .
- Use FINER criteria to evaluate question relevance and ethical alignment .
Data Interpretation and Reporting
Q. How can researchers address gaps in mechanistic data for L-rhamnulose 1-phosphate(2–) metabolism?
- Methodology : Conduct systematic literature reviews to identify understudied areas (e.g., regulatory pathways in extremophiles). Use supplemental searches focused on compound classes (e.g., sugar phosphates) to extrapolate plausible mechanisms . Prioritize open-access data repositories for transparency .
Q. What statistical approaches are suitable for analyzing contradictory kinetic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
